2-ETHYL-2-ADAMANTANOL 2-ETHYL-2-ADAMANTANOL
Brand Name: Vulcanchem
CAS No.: 16468-57-8
VCID: VC0100207
InChI:
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29

2-ETHYL-2-ADAMANTANOL

CAS No.: 16468-57-8

Cat. No.: VC0100207

Molecular Formula: C12H20O

Molecular Weight: 180.29

* For research use only. Not for human or veterinary use.

2-ETHYL-2-ADAMANTANOL - 16468-57-8

Specification

CAS No. 16468-57-8
Molecular Formula C12H20O
Molecular Weight 180.29

Introduction

Physical and Chemical Properties

2-Ethyl-2-adamantanol (CAS 14648-57-8) possesses a molecular formula of C12H20O with a molecular weight of 180.29 g/mol. The compound features an adamantane core structure with an ethyl group and a hydroxyl group both attached at the second carbon position . This unique structural arrangement contributes significantly to its physicochemical behavior and applications.

The compound exhibits remarkable physical stability, as evidenced by its relatively high melting and boiling points. Its distinctive cage-like structure imparts rigidity while the hydroxyl group introduces potential for hydrogen bonding and further chemical modifications.

Structural Characteristics

The molecular structure of 2-ethyl-2-adamantanol features the signature adamantane scaffold, which consists of three fused cyclohexane rings in a chair conformation. This arrangement creates a stable, three-dimensional cage structure with the ethyl and hydroxyl groups positioned at the second carbon atom. The structural configuration contributes to its unique chemical behavior and physical properties, particularly its thermal stability and solubility characteristics.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 2-Ethyl-2-Adamantanol

PropertyValueSource
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Physical AppearanceWhite to off-white crystalline powder
Melting Point70°C
Boiling Point265.5°C (predicted)
Density1.045 g/cm³ (predicted)
Flash Point110.2°C
pKa14.99±0.20 (predicted)
SolubilitySoluble in methanol and other organic solvents
Storage ConditionsSealed, dry, room temperature

These properties demonstrate that 2-ethyl-2-adamantanol possesses considerable thermal stability, as indicated by its relatively high melting and boiling points. The compound's limited solubility in water but good solubility in organic solvents reflects its predominantly lipophilic character, which is consistent with the presence of the adamantane skeleton .

Synthesis Methods

The preparation of 2-ethyl-2-adamantanol can be accomplished through several synthetic approaches, with the most common method involving the reaction of adamantanone with ethylmagnesium bromide via a Grignard reaction mechanism.

Laboratory Synthesis

The standard laboratory synthesis typically proceeds through the following steps:

  • Formation of a Grignard reagent (ethylmagnesium bromide) from ethyl bromide and magnesium in an appropriate solvent

  • Addition of the Grignard reagent to adamantanone

  • Hydrolysis of the resulting magnesium alkoxide intermediate

  • Isolation and purification of the final product

This synthetic route takes advantage of the nucleophilic character of the Grignard reagent to attack the carbonyl group of adamantanone, followed by protonation to yield the desired tertiary alcohol.

Industrial Production Methods

In industrial settings, the synthesis of 2-ethyl-2-adamantanol is optimized through careful control of reaction parameters such as temperature, solvent selection, and reaction time. Continuous flow reactors are increasingly employed to enhance production efficiency and product yield. Advanced purification techniques including recrystallization and distillation ensure high purity levels necessary for pharmaceutical and specialty chemical applications.

The compound serves as a valuable precursor for various derivatives, particularly 2-ethyl-2-adamantyl methacrylate, which is synthesized via esterification reactions with methacryloyl chloride or through transesterification with vinyl methacrylate .

Applications in Scientific Research

2-Ethyl-2-adamantanol has emerged as a versatile compound with applications spanning multiple scientific disciplines. Its unique molecular architecture and physicochemical properties make it particularly valuable in pharmaceutical development, polymer chemistry, and materials science.

Pharmaceutical Applications

In pharmaceutical research, 2-ethyl-2-adamantanol serves as an important intermediate for synthesizing adamantane-based drugs. The adamantane scaffold is recognized for its metabolic stability and lipophilicity, characteristics that can enhance drug bioavailability and efficacy.

Research indicates that adamantane derivatives exhibit potential antiviral activities, particularly against influenza viruses. Compounds structurally related to 2-ethyl-2-adamantanol have been investigated for their ability to inhibit viral replication by targeting the viral M2 protein. This positions 2-ethyl-2-adamantanol as a candidate scaffold for further exploration in antiviral drug development.

The compound's rigid structure also makes it valuable for modifying the pharmacokinetic properties of bioactive molecules. When incorporated into drug candidates, the adamantane moiety can:

  • Increase lipophilicity and membrane permeability

  • Enhance metabolic stability

  • Provide steric protection against enzymatic degradation

  • Modulate receptor binding characteristics

Polymer Chemistry

In polymer science, 2-ethyl-2-adamantanol and its derivatives serve as valuable monomers for synthesizing advanced polymeric materials with enhanced thermal and mechanical properties. The compound is particularly useful in the preparation of specialty polymers where rigidity, thermal stability, and chemical resistance are required.

Table 2: Polymerization Applications of 2-Ethyl-2-Adamantanol and Related Compounds

Polymer TypeMonomer UsedProperties EnhancedApplications
PolyimidesAdamantane-based monomersHigh thermal stabilityElectronic components, aerospace materials
Poly(2-oxazoline)2-Ethyl-2-adamantanol derivativesTunable thermal transitionsSmart materials, drug delivery systems
Methacrylate Polymers2-Ethyl-2-adamantyl methacrylateImproved mechanical strengthSpecialty coatings, lithographic materials

Research has demonstrated that incorporation of 2-ethyl-2-adamantanol into poly(2-oxazoline) copolymers results in materials with tunable lower critical solution temperatures (LCST). This property is particularly valuable for applications in drug delivery systems where temperature-responsive behavior is essential.

The compound 2-ethyl-2-adamantyl methacrylate, synthesized from 2-ethyl-2-adamantanol, has attracted significant attention in polymer chemistry. According to patent literature, this derivative can be prepared by reacting 2-ethyl-2-adamantanol with vinyl methacrylate in the presence of a basic ion exchange resin at controlled temperature conditions .

Materials Science

The unique structural features of 2-ethyl-2-adamantanol make it valuable for applications in materials science, particularly in the development of high-performance coatings and adhesives. Materials incorporating adamantane derivatives typically exhibit:

  • Enhanced durability and resilience

  • Superior resistance to thermal degradation

  • Improved chemical resistance

  • Enhanced mechanical properties

Research into adamantane-containing coatings has shown that the rigidity provided by the adamantane structure enhances mechanical properties while maintaining necessary flexibility. This combination of properties is essential for industrial applications where materials must withstand challenging environmental conditions.

Mechanism of Action

The mechanism through which 2-ethyl-2-adamantanol exerts its effects in biological systems primarily involves interactions with cellular membranes. The rigid and bulky adamantane structure enables the molecule to embed within lipid bilayers, potentially disrupting membrane integrity and influencing cellular processes.

Membrane Interactions

The lipophilic adamantane core facilitates insertion into biological membranes, while the hydroxyl group can participate in hydrogen bonding with membrane components. This dual interaction capability allows 2-ethyl-2-adamantanol to:

  • Alter membrane fluidity and organization

  • Interfere with membrane-dependent cellular processes

  • Potentially disrupt protein-lipid interactions critical for cellular signaling

  • Modulate ion channel functions

These membrane-mediated effects are believed to contribute to the biological activities observed with adamantane derivatives, including their potential antiviral and neuroprotective properties.

Synthesis of 2-Ethyl-2-Adamantyl Methacrylate

As a key derivative of 2-ethyl-2-adamantanol, 2-ethyl-2-adamantyl methacrylate has received significant attention in both academic research and industrial applications. The synthesis of this derivative provides valuable insights into the reactivity and utility of 2-ethyl-2-adamantanol.

Synthetic Procedure

According to documented procedures, 2-ethyl-2-adamantyl methacrylate can be synthesized as follows:

  • In a properly equipped reaction vessel (typically a four-necked flask with stirring capability, condenser, and thermometer), 2175 ml of n-hexane is added

  • 97g of 2-ethyl-2-adamantanol is introduced to the system

  • A small amount (0.0072g) of polymerization inhibitor (tetrachlorobenzoquinone) is added

  • 72.5g of basic ion exchange resin is added to maintain pH between 7-8

  • The reaction mixture is cooled to -10°C

  • 72.5g of vinyl methacrylate is slowly added dropwise

  • The reaction is maintained for 6 hours with monitoring of progress

  • After completion, 800 ml of water is added with stirring for phase separation

  • The organic phase is dried, concentrated under reduced pressure, and evaporated to dryness

  • This procedure yields approximately 125g of 2-ethyl-2-adamantyl methacrylate with a yield of 93.45%

This high-yield synthesis demonstrates the practical utility of 2-ethyl-2-adamantanol as a precursor for more complex functional materials.

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